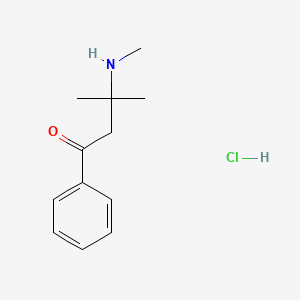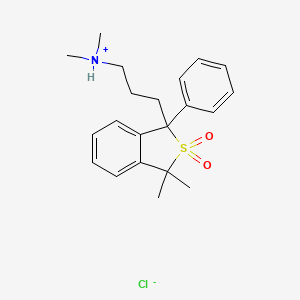
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl: is a synthetic organic compound belonging to the class of benzo©thiophene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of substituents: The phenyl and propylamine groups are introduced through substitution reactions, often using reagents like phenyl halides and amines.
Oxidation: The 2,2-dioxide functionality is introduced through oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl and propylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, amines, alkyl halides.
Major Products:
Oxidation products: Compounds with additional oxygen-containing functional groups.
Reduction products: Compounds with reduced sulfur or other functional groups.
Substitution products: Compounds with different substituents on the phenyl or propylamine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Diazepam
Comparison:
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Similar in structure but lacks the sulfur atom and 2,2-dioxide functionality, leading to different chemical properties and applications.
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring instead of a benzo©thiophene core, resulting in different reactivity and uses.
- Diazepam: A well-known pharmaceutical compound with a different core structure (benzodiazepine) and distinct pharmacological properties.
The uniqueness of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
29140-42-9 |
|---|---|
Molekularformel |
C21H28ClNO2S |
Molekulargewicht |
394.0 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-20(2)18-13-8-9-14-19(18)21(25(20,23)24,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H |
InChI-Schlüssel |
DTRPTGBAXBLZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


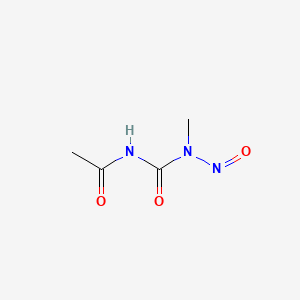
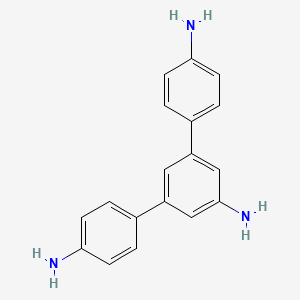
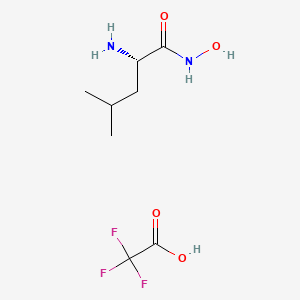
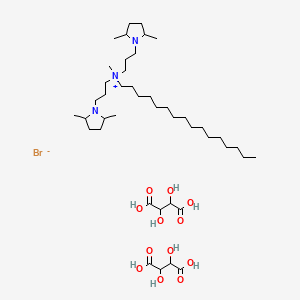
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
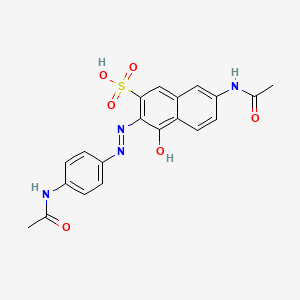
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
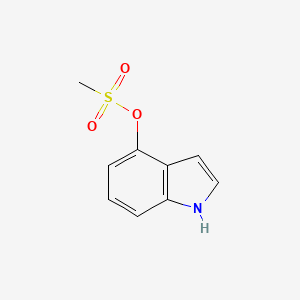
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

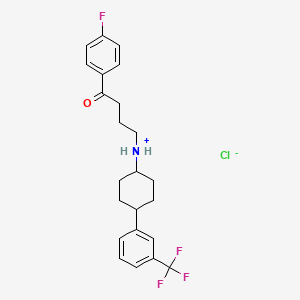
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
